Cas no 2228252-94-4 (O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine)

O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine
- 2228252-94-4
- EN300-1983673
- O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine
-
- インチ: 1S/C8H9Cl2N3O/c9-6-5(7(10)13-4-12-6)8(1-2-8)3-14-11/h4H,1-3,11H2
- InChIKey: BJFRAAISOOHJSM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=CN=1)Cl)C1(CON)CC1
計算された属性
- せいみつぶんしりょう: 233.0122673g/mol
- どういたいしつりょう: 233.0122673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 61Ų
O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983673-0.5g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 0.5g |
$1632.0 | 2023-09-16 | ||
Enamine | EN300-1983673-1.0g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 1g |
$1701.0 | 2023-05-31 | ||
Enamine | EN300-1983673-5.0g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 5g |
$4930.0 | 2023-05-31 | ||
Enamine | EN300-1983673-5g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 5g |
$4930.0 | 2023-09-16 | ||
Enamine | EN300-1983673-10.0g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 10g |
$7312.0 | 2023-05-31 | ||
Enamine | EN300-1983673-0.05g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 0.05g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1983673-2.5g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 2.5g |
$3332.0 | 2023-09-16 | ||
Enamine | EN300-1983673-0.25g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 0.25g |
$1564.0 | 2023-09-16 | ||
Enamine | EN300-1983673-0.1g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 0.1g |
$1496.0 | 2023-09-16 | ||
Enamine | EN300-1983673-1g |
O-{[1-(4,6-dichloropyrimidin-5-yl)cyclopropyl]methyl}hydroxylamine |
2228252-94-4 | 1g |
$1701.0 | 2023-09-16 |
O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamineに関する追加情報
Introduction to O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine (CAS No. 2228252-94-4)
O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228252-94-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a 4,6-dichloropyrimidin-5-yl moiety linked to a cyclopropylmethyl group, which is further connected to a hydroxylamine functional group. This distinctive arrangement imparts specific reactivity and binding capabilities, making it a valuable candidate for further investigation.
The 4,6-dichloropyrimidin-5-yl substituent is a key feature of this compound, contributing to its interaction with biological targets. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA synthesis and repair. The presence of chlorine atoms at the 4 and 6 positions enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions that are crucial for drug development. This feature has been exploited in the synthesis of a wide range of pharmacologically active compounds.
The cyclopropylmethyl group in O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine adds another layer of complexity to its chemical behavior. Cyclopropane rings are known for their strained three-membered structure, which can be exploited to induce conformational changes in biological targets. This can lead to increased binding affinity and selectivity, making such compounds attractive for drug design. The hydroxylamine functional group further enhances the reactivity of the molecule, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.
Recent advancements in pharmaceutical chemistry have highlighted the importance of structurally diverse compounds in drug discovery. O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine exemplifies this trend by combining multiple pharmacophoric elements into a single molecule. This approach has led to the identification of novel lead compounds with promising therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in disease pathways.
The synthesis of O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4,6-dichloropyrimidin-5-yl moiety typically begins with the chlorination of a pyrimidine precursor, followed by nucleophilic substitution with a cyclopropylmethyl Grignard reagent. The final step involves the reaction with hydroxylamine to introduce the hydroxylamine functional group. Each step must be carefully controlled to avoid side reactions and ensure the desired product is obtained.
The pharmacological evaluation of O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, preliminary in vivo studies suggest that this compound may have immunomodulatory effects, which could be beneficial in treating autoimmune diseases.
The structural features of this compound also make it amenable to further derivatization, allowing for the exploration of new chemical space. By modifying the substituents on the pyrimidine ring or introducing additional functional groups, researchers can generate libraries of related compounds for high-throughput screening. This approach has been successful in identifying novel drug candidates with improved efficacy and reduced toxicity.
The use of computational methods has also played a crucial role in understanding the behavior of O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine. Molecular modeling techniques can predict how this compound interacts with biological targets at an atomic level. These predictions can guide experimental efforts and help optimize its pharmacological properties. Additionally, computational studies have been used to assess the metabolic stability and potential toxicity of this compound, providing valuable information for drug development.
In conclusion, O-{1-(4,6-dichloropyrimidin-5-yl)cyclopropylmethyl}hydroxylamine (CAS No. 2228252-94-4) is a structurally complex and functionally interesting compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a valuable tool for drug discovery and development. Further research is warranted to fully explore its therapeutic applications and optimize its properties for clinical use.
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